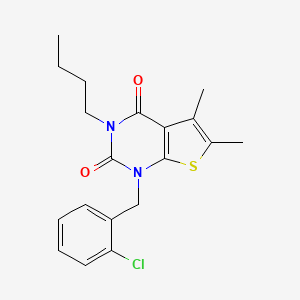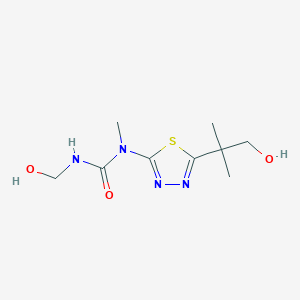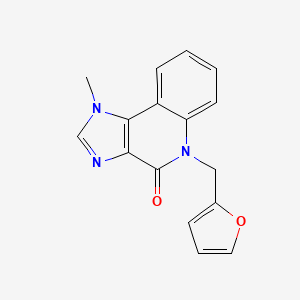
5-Furfuryl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Furfuryl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one: is a heterocyclic compound that combines the structural features of furfuryl, imidazole, and quinoline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of its functional groups allows it to participate in diverse chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Furfuryl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one typically involves multi-step procedures that start with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Imidazole Ring: This step often involves the cyclization of a precursor such as 1-methylimidazole with appropriate reagents to form the imidazole core.
Introduction of the Furfuryl Group: The furfuryl group can be introduced via a Friedel-Crafts alkylation reaction, where furfuryl chloride reacts with the imidazole derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Quinoline Ring Construction: The quinoline ring is typically constructed through a series of condensation reactions, often starting from aniline derivatives and involving reagents such as formic acid and acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furfuryl and imidazole moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the quinoline ring, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, facilitated by reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furfuryl group may yield furfural derivatives, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-Furfuryl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one is used as a precursor for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features enable it to interact with various biological targets, making it a candidate for the design of anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 5-Furfuryl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The furfuryl and imidazole moieties can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules.
類似化合物との比較
Similar Compounds
5-Furfuryl-1H-imidazole: Lacks the quinoline ring, making it less versatile in certain applications.
1-Methyl-1H-imidazo(4,5-c)quinolin-4-one: Does not have the furfuryl group, which may reduce its reactivity in some synthetic applications.
Quinoline derivatives: While structurally similar, they may not possess the same range of reactivity due to the absence of the imidazole and furfuryl groups.
Uniqueness
5-Furfuryl-1-methyl-1H,5H-imidazo(4,5-c)quinolin-4-one is unique due to its combination of furfuryl, imidazole, and quinoline moieties, which confer a broad range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
133305-94-9 |
|---|---|
分子式 |
C16H13N3O2 |
分子量 |
279.29 g/mol |
IUPAC名 |
5-(furan-2-ylmethyl)-1-methylimidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C16H13N3O2/c1-18-10-17-14-15(18)12-6-2-3-7-13(12)19(16(14)20)9-11-5-4-8-21-11/h2-8,10H,9H2,1H3 |
InChIキー |
ICJDHPWFXVPZJI-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C3=CC=CC=C3N(C2=O)CC4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


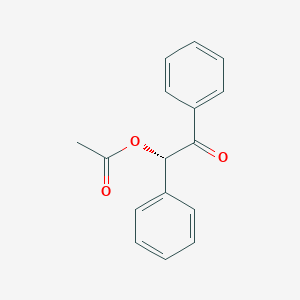
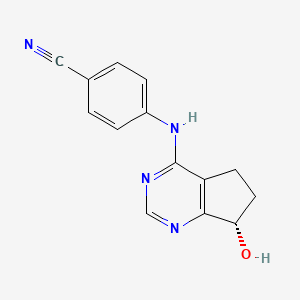
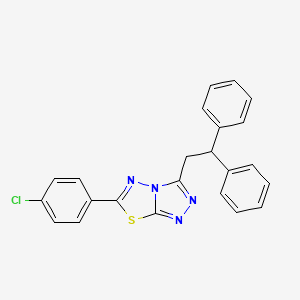
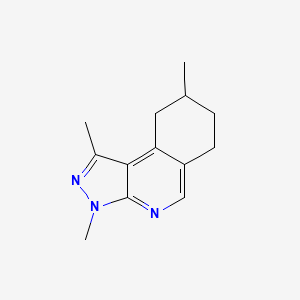
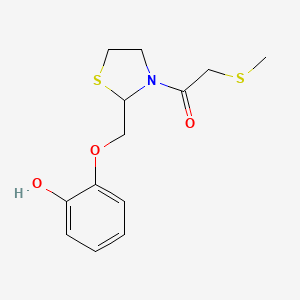
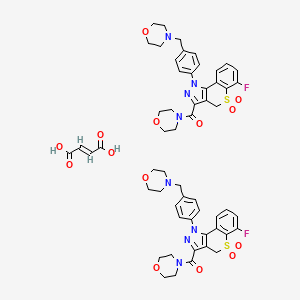
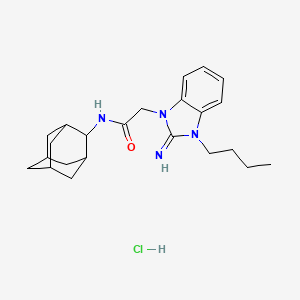
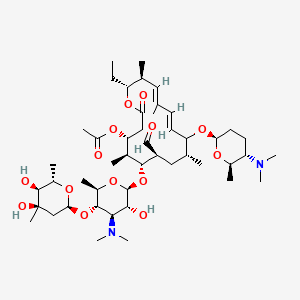
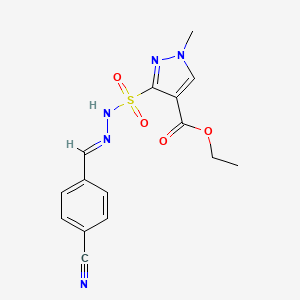
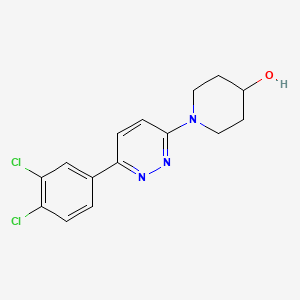

![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate](/img/structure/B15190174.png)
